molecular formula C6H6N2O2 B159190 Urocanic acid CAS No. 3465-72-3

Urocanic acid

Cat. No.: B159190
CAS No.: 3465-72-3
M. Wt: 138.12 g/mol
InChI Key: LOIYMIARKYCTBW-OWOJBTEDSA-N
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Description

  • Mechanism of Action

    Urocanic acid (UCA) is an intriguing compound with a variety of roles in the body. It is an intermediate in the catabolism of L-histidine and is synthesized in the skin, liver, and brain .

    Target of Action

    This compound’s primary targets are the skin and the liver . In the skin, it acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . In the liver, it is transformed into other compounds as part of the metabolic pathway .

    Mode of Action

    This compound is formed from L-histidine through the action of histidine ammonialyase . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid (cis-UCA) . The cis form is known to activate regulatory T cells .

    Biochemical Pathways

    This compound is an intermediate in the catabolism of L-histidine . It is formed from L-histidine through the action of histidine ammonialyase . In the liver, this compound is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .

    Pharmacokinetics

    It is known that this compound is formed from l-histidine and is transformed in the liver to other compounds . Inherited deficiency of urocanase leads to elevated levels of this compound in the urine, a condition known as urocanic aciduria .

    Result of Action

    This compound has several effects at the molecular and cellular level. It acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . It also plays a role in maintaining the skin’s acid pH . Cis-UCA has immunomodulatory properties linked with several cutaneous diseases such as skin cancer, atopic dermatitis, and urticaria and associates with systemic diseases including multiple sclerosis .

    Action Environment

    This compound is found predominantly in the stratum corneum of the skin . Environmental factors such as UV radiation can influence its action. UV irradiation leads to the interconversion of the two stereoisomers trans-UCA and cis-UCA . The cis form is able to induce immunosuppression .

    Biochemical Analysis

    Biochemical Properties

    Urocanic acid interacts with several enzymes and proteins. It is formed from L-histidine through the action of histidine ammonialyase . In the liver, this compound is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .

    Cellular Effects

    This compound has been implicated in the protection of the tissue and in the initiation of cellular responses to UV exposure . It is one of the most efficient ultraviolet (UV) radiation-absorbing substances of the skin . UV irradiation leads to the interconversion of the two stereoisomers trans-Urocanic acid and cis-Urocanic acid . The latter is able to induce immunosuppression .

    Molecular Mechanism

    This compound exerts its effects at the molecular level through several mechanisms. When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid . The cis form is known to activate regulatory T cells .

    Temporal Effects in Laboratory Settings

    The effects of this compound change over time in laboratory settings. For instance, UV irradiation leads to the interconversion of the two stereoisomers trans-Urocanic acid and cis-Urocanic acid .

    Metabolic Pathways

    This compound is involved in the catabolism of L-histidine . It is formed from L-histidine through the action of histidine ammonialyase . In the liver, this compound is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .

    Subcellular Localization

    This compound is found predominantly in the stratum corneum of the skin . It is likely that most of it is derived from filaggrin catabolism, a histidine-rich protein .

    Preparation Methods

    • Urocanic acid is obtained from L-histidine through the action of histidine ammonia-lyase .
    • In the liver, this compound is further converted by This compound hydratase to imidazole-4-ketopropionic acid , which eventually transforms into glutamic acid .
  • Chemical Reactions Analysis

    • Urocanic acid can undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions used in these reactions are specific to the reaction type.
    • Major products formed depend on the specific reaction pathway.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • Urocanic acid’s uniqueness lies in its role as an endogenous sunscreen and its immunomodulatory properties.
    • Similar compounds include other intermediates in histidine metabolism and related molecules.

    Properties

    IUPAC Name

    (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LOIYMIARKYCTBW-OWOJBTEDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(NC=N1)C=CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=C(NC=N1)/C=C/C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H6N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID5041148
    Record name trans-Urocanic acid
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    Molecular Weight

    138.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Urocanic acid
    Source Human Metabolome Database (HMDB)
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    Solubility

    1.5 mg/mL at 17 °C
    Record name trans-urocanic acid
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    Source Human Metabolome Database (HMDB)
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    CAS No.

    3465-72-3, 7699-35-6, 104-98-3
    Record name trans-Urocanic acid
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    Record name Urocanic acid
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    Record name trans-urocanic acid
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    Record name cis-Urocanic acid
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    Record name urocanic acid
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    Record name 2-Propenoic acid, 3-(1H-imidazol-5-yl)-
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    Record name trans-Urocanic acid
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    Record name 3-imidazol-4-ylacrylic acid
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    Record name UROCANIC ACID
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    Record name Urocanic acid
    Source Human Metabolome Database (HMDB)
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    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    225 °C
    Record name trans-urocanic acid
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB01971
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    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Urocanic acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000301
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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